3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is a chemical compound characterized by a piperidine ring that is substituted with a hydroxymethyl group and a propionic acid moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in the synthesis of complex organic molecules. It is primarily utilized as an intermediate in various chemical reactions, contributing to the development of pharmacologically active compounds and other chemical products.
The compound is classified under piperidine derivatives, which are known for their presence in numerous biologically active substances. The specific chemical identifier for 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is 842972-27-4. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial settings .
The synthesis of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid typically involves several key steps:
A common synthetic route involves the following steps:
The preparation methods can vary based on the desired yield and purity of the final product. Industrial production often employs catalytic methods to enhance efficiency and reduce costs. The reaction conditions must be carefully controlled to ensure optimal outcomes, including temperature, pressure, and reaction time.
The molecular formula of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is C₉H₁₅NO₃. Its structure features:
The compound's structural characteristics contribute to its reactivity and interactions with biological systems. The presence of both hydroxymethyl and propionic acid functionalities enhances its versatility as a synthetic intermediate.
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid exerts its biological effects involves interactions with various biomolecules, potentially influencing metabolic pathways or acting as a precursor for more complex molecules. The specific pathways may vary depending on the biological context and the presence of other interacting compounds.
Research into this compound's mechanism is ongoing, focusing on its pharmacological properties and potential therapeutic applications .
Relevant data regarding these properties are essential for determining appropriate handling procedures and potential applications in research and industry .
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid has several scientific uses:
The synthesis of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid (CAS 842972-27-4, C₉H₁₇NO₃) typically employs reductive amination or N-alkylation as pivotal steps for piperidine ring functionalization. A common approach involves reacting 3-(hydroxymethyl)piperidine with acrylic acid derivatives under Michael addition conditions. For example, heating 3-(hydroxymethyl)piperidine with methyl acrylate in methanol at 60°C for 12 hours yields the methyl ester intermediate, which is subsequently hydrolyzed with aqueous sodium hydroxide to furnish the target carboxylic acid [1] [6].
Alternative routes utilize pre-formed propionic acid precursors. 3-(Piperidin-3-yl)propanoic acid (CAS 1822-31-7, C₈H₁₅NO₂) serves as a key intermediate, where the hydroxymethyl group is introduced via ortho-lithiation followed by reaction with formaldehyde. This method achieves moderate yields (60–70%) but requires cryogenic conditions (−78°C) and stringent anhydrous handling [2]. Recent optimizations employ solid-phase synthesis with resin-bound piperidines, improving isolation efficiency and reducing purification steps.
Table 1: Comparative Synthetic Pathways
Method | Key Reactants | Yield | Limitations |
---|---|---|---|
Reductive Amination | 3-(Hydroxymethyl)piperidine + Acrylate | 85% | Over-alkylation side-products |
Michael Addition | Piperidine + Methyl Acrylate | 78% | Thermal decomposition risk |
Lithiation/Formylation | 3-(Piperidin-3-yl)propanoic acid + n-BuLi/CH₂O | 65% | Cryogenic conditions required |
Transition metal catalysis significantly enhances regioselectivity in piperidine C–H bond activation. Palladium-catalyzed C–H hydroxylation using Pd(OAc)₂ and benzoquinone enables direct hydroxymethylation of 3-substituted piperidines, achieving 75–80% regioselectivity at the C3 position. This method circumvents pre-functionalization steps but necessitates inert atmosphere conditions [2].
Nickel-mediated carboxylation demonstrates efficiency for propionic acid chain installation. 3-(Hydroxymethyl)piperidine reacts with β-propiolactone under Ni(acac)₂ catalysis (5 mol%) at 80°C, yielding 85% of the N-alkylated product. Microwave-assisted catalysis further reduces reaction times from 24 hours to 30 minutes while maintaining yields >90% [8]. Photoredox catalysis represents an emerging strategy, leveraging iridium complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) to generate α-amino radicals for decarboxylative coupling with acrylic acid.
Table 2: Catalytic Systems for Piperidine Modification
Catalyst | Reaction Type | Temperature | Yield | Atom Economy |
---|---|---|---|---|
Pd(OAc)₂/Benzoquinone | C–H Hydroxylation | 100°C | 78% | 89% |
Ni(acac)₂ | Lactone Ring-Opening | 80°C | 85% | 95% |
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Photoredox Alkylation | 25°C | 82% | 91% |
The stereoselective synthesis of the chiral 3-hydroxymethyl moiety is critical for biological activity modulation. Asymmetric hydrogenation of enamide precursors using DuPhos-type rhodium catalysts achieves up to 98% enantiomeric excess (e.e.) for the (3S)-configured hydroxymethyl group. For instance, hydrogenation of N-acetyl-3-carboxypiperidin-1-ene with Rh-(R,R)-Et-DuPhos at 50 psi H₂ affords the (3S)-isomer exclusively [10].
Chiral auxiliaries offer complementary stereocontrol. Evans’ oxazolidinone-mediated alkylation of piperidine-3-carbaldehyde derivatives installs the hydroxymethyl group with >95% diastereoselectivity. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the undesired (R)-enantiomer of racemic 3-(hydroxymethyl)piperidine, leaving the pharmacologically relevant (S)-enantiomer unreacted in 99% e.e.
Solvent-free mechanochemistry and continuous-flow systems address sustainability challenges in propionic acid chain formation. Ball-milling 3-(hydroxymethyl)piperidine with potassium acrylate for 2 hours achieves 88% conversion without solvents or external heating. This method reduces waste by eliminating traditional workup procedures [6].
Biocatalytic routes employ transaminases or carboxylic acid reductases (CARs) to generate propionic acid derivatives from renewable feedstocks. Escherichia coli-expressed CAR converts 3-(piperidin-3-yl)propanal to the corresponding acid via aldehyde oxidation, using glucose as a co-substrate regenerant. Flow chemistry enables in-line purification; a telescoped synthesis combines enzymatic hydroxymethylation, N-alkylation in a microreactor (residence time: 5 minutes), and membrane separation, achieving 92% overall yield with 99.5% purity [5] [8]. Water-based reaction media, facilitated by TPGS-750-M micelles, allow ambient-temperature alkylation while maintaining 85% yield and reducing energy consumption by 70% compared to traditional reflux methods.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2